(1S)-Spiro[4.4]nonan-1-ol
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Overview
Description
(1S)-Spiro[44]nonan-1-ol is an organic compound characterized by a unique spirocyclic structure This compound features a spiro junction where two cycloalkane rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Spiro[4.4]nonan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce various spirocyclic alcohols.
Scientific Research Applications
Chemistry: (1S)-Spiro[4.4]nonan-1-ol is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential bioactivity. Its structural features make it a candidate for the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers are exploring its ability to interact with biological targets and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to the final products, making it valuable in various applications.
Mechanism of Action
The mechanism by which (1S)-Spiro[4.4]nonan-1-ol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl group at the spiro center can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- (1R)-Spiro[4.4]nonan-1-ol
- Spiro[4.5]decane-1-ol
- Spiro[5.5]undecan-1-ol
Comparison: Compared to other similar compounds, (1S)-Spiro[4.4]nonan-1-ol is unique due to its specific stereochemistry and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21945-22-2 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(4S)-spiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2/t8-/m0/s1 |
InChI Key |
HQZIAZCARGNEME-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC2(C1)CCC[C@@H]2O |
Canonical SMILES |
C1CCC2(C1)CCCC2O |
Origin of Product |
United States |
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